molecular formula C16H15NO3 B5727006 6,7-dimethoxy-2-phenyl-1-isoindolinone

6,7-dimethoxy-2-phenyl-1-isoindolinone

Cat. No. B5727006
M. Wt: 269.29 g/mol
InChI Key: RFQNQDUYEPKJMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-dimethoxy-2-phenyl-1-isoindolinone and related derivatives involves several key methods, including stereospecific multistep synthesis and resolutions, Friedländer condensation reactions, and Pummerer-type cyclization. Notably, a synthesis approach led to the identification of compounds with significant anticonvulsant activity, showcasing the compound's utility in pharmacological contexts (Gitto et al., 2010). Another approach utilized cyclocondensation of α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride, yielding a molecular salt with a defined structure (Okmanov et al., 2019).

Molecular Structure Analysis

X-ray diffractometric analysis and crystal structure determination have been crucial in understanding the molecular structure of 6,7-dimethoxy-2-phenyl-1-isoindolinone derivatives. The determination of absolute configurations of optical antipodes has been achieved, providing insight into the compound's stereochemistry and its significance for biological activity (Mondeshka et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 6,7-dimethoxy-2-phenyl-1-isoindolinone derivatives include Pummerer-type cyclization enhanced by boron trifluoride diethyl etherate, highlighting the compound's reactivity and potential for generating novel structures (Saitoh et al., 2001). Additionally, the compound's role in the synthesis of bisindoline through radical cations in heterocyclic construction has been noted, further underscoring its versatility in synthetic organic chemistry (Thomas et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid contact with skin and eyes .

Future Directions

The future directions for the study of 6,7-dimethoxy-2-phenyl-1-isoindolinone and related compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, their role as modulators of P-glycoprotein-mediated multidrug resistance suggests potential applications in overcoming drug resistance in cancer chemotherapy .

properties

IUPAC Name

6,7-dimethoxy-2-phenyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-13-9-8-11-10-17(12-6-4-3-5-7-12)16(18)14(11)15(13)20-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQNQDUYEPKJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C2=O)C3=CC=CC=C3)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-phenyl-3H-isoindol-1-one

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